Glafenic Acid-d4
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Overview
Description
Glafenic Acid-d4 is a deuterated analog of Glafenic Acid, a non-steroidal anti-inflammatory drug (NSAID) used to treat pain and inflammation. The deuterated form of Glafenic Acid has been developed to improve its pharmacokinetic properties, such as bioavailability and half-life.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glafenic Acid-d4 involves the incorporation of deuterium atoms into the molecular structure of Glafenic Acid. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve controlled environments to ensure the selective incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of specialized equipment and reactors to handle the deuterated reagents and ensure the purity and consistency of the final product. Quality control measures are implemented to monitor the deuterium content and overall quality of the compound .
Chemical Reactions Analysis
Types of Reactions
Glafenic Acid-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Substitution reactions involve the replacement of specific atoms or groups within the molecule with other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted analogs .
Scientific Research Applications
Glafenic Acid-d4 has various applications in scientific research, including:
Chemistry: Used as a reference standard in analytical chemistry to study the behavior of deuterated compounds.
Biology: Employed in metabolic studies to trace the pathways and interactions of deuterated molecules within biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of deuterated drugs.
Industry: Applied in the development of new pharmaceuticals and in the study of drug interactions and stability
Mechanism of Action
The mechanism of action of Glafenic Acid-d4 is similar to that of Glafenic Acid. It exerts its effects by inhibiting the activity of cyclooxygenase enzymes (COX-1 and COX-2), which are involved in the synthesis of prostaglandins. Prostaglandins are mediators of inflammation and pain. By inhibiting these enzymes, this compound reduces the production of prostaglandins, thereby alleviating pain and inflammation .
Comparison with Similar Compounds
Similar Compounds
Glafenic Acid: The non-deuterated form of Glafenic Acid-d4, used as an NSAID.
Ibuprofen: Another NSAID with similar anti-inflammatory and analgesic properties.
Naproxen: An NSAID used to treat pain and inflammation, similar in function to Glafenic Acid.
Uniqueness
This compound is unique due to the incorporation of deuterium atoms, which enhances its pharmacokinetic properties. The deuterium atoms increase the stability of the compound, leading to improved bioavailability and a longer half-life compared to its non-deuterated counterpart.
Properties
Molecular Formula |
C16H11ClN2O2 |
---|---|
Molecular Weight |
302.75 g/mol |
IUPAC Name |
2-[(7-chloroquinolin-4-yl)amino]-3,4,5,6-tetradeuteriobenzoic acid |
InChI |
InChI=1S/C16H11ClN2O2/c17-10-5-6-11-14(7-8-18-15(11)9-10)19-13-4-2-1-3-12(13)16(20)21/h1-9H,(H,18,19)(H,20,21)/i1D,2D,3D,4D |
InChI Key |
HTKGKUISLUERQX-RHQRLBAQSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C(=O)O)NC2=C3C=CC(=CC3=NC=C2)Cl)[2H])[2H] |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NC2=C3C=CC(=CC3=NC=C2)Cl |
Origin of Product |
United States |
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